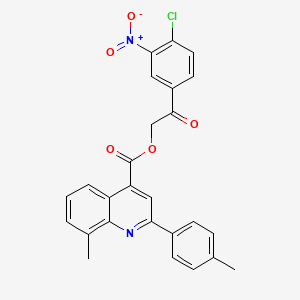
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-chloro-3-nitrobenzaldehyde, 8-methyl-2-(4-methylphenyl)quinoline, and ethyl oxalyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted quinoline carboxylates.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline carboxylates with different substituents, such as:
- 2-(4-Bromo-3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Fluoro-3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
The uniqueness of 2-(4-CL-3-NITROPHENYL)-2-OXOETHYL 8-ME-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific combination of substituents, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C26H19ClN2O5 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19ClN2O5/c1-15-6-8-17(9-7-15)22-13-20(19-5-3-4-16(2)25(19)28-22)26(31)34-14-24(30)18-10-11-21(27)23(12-18)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
KSFRUNQOBMGRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




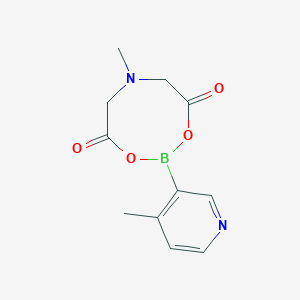
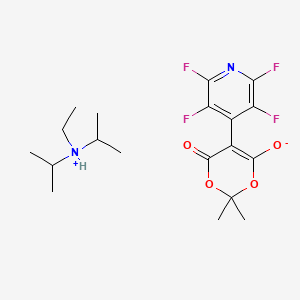
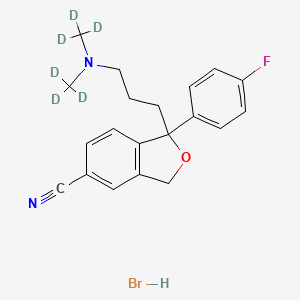
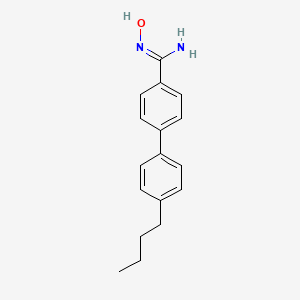
![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)
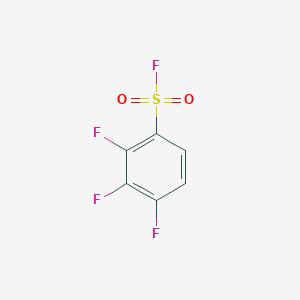
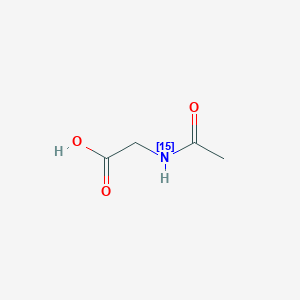
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)

![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
